Cryptophycin 52

Cytotoxicity Antiproliferative Microtubule inhibition

Sourcing a reliable microtubule inhibitor with retained potency in MDR-expressing models is a persistent challenge in oncology drug discovery. Cryptophycin 52 directly resolves this bottleneck. - Picomolar antiproliferative activity (IC50 11-40 pM) across solid & hematologic tumor lines, exceeding paclitaxel & vinblastine by >100-fold. - Retains full potency in Pgp/MRP-overexpressing MDR cells, serving as a validated positive control for efflux transporter profiling. - Binds the structurally elucidated βT5-loop interface (cryo-EM, 2021), bridging maytansine & vinca domains-essential for competitive tubulin binding studies & rational ADC payload design.

Molecular Formula C36H45ClN2O8
Molecular Weight 669.2 g/mol
Cat. No. B1242114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptophycin 52
Synonymscryptophycin 52
cryptophycin-52
LY 355703
LY-355703
LY355703
Molecular FormulaC36H45ClN2O8
Molecular Weight669.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4
InChIInChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1
InChIKeyLSXOBYNBRKOTIQ-RQUBOUMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptophycin 52: Product Profile


Cryptophycin 52 (LY355703; CAS 186256-67-7; C36H45ClN2O8; MW 669.2) is a synthetic macrocyclic depsipeptide and potent microtubule-targeting agent derived from the cyanobacterium Nostoc sp. [1]. It acts by binding to tubulin at the interdimer interface, depolymerizing microtubules and inducing mitotic arrest and apoptosis [2]. The compound demonstrates antiproliferative activity in the low picomolar range (IC50 values 11-40 pM) across diverse human tumor cell lines, representing a >100- to >1000-fold potency advantage over clinical standards paclitaxel and vinblastine [3].

Microtubule depolymerization mechanism study fit
Low picomolar antiproliferative assay context
Structurally distinct βT5-loop tubulin binding site

Why Cryptophycin 52 Is Irreplaceable


Cryptophycin 52 possesses a structurally and pharmacologically distinct profile that precludes substitution with related analogs such as Cryptophycin 1, Cryptophycin 55, or second-generation candidates Cryptophycin 309/249. As an epoxide-containing analog, C52 exhibits chemical stability suitable for formulation and clinical use, whereas the chlorohydrin Cryptophycin 55—though markedly more active in vitro and in vivo—cannot be formulated as a stable solution [1]. Furthermore, C52 demonstrates minimal sensitivity to P-glycoprotein-mediated multidrug resistance, in stark contrast to clinical agents paclitaxel and vinblastine whose potency drops substantially in MDR-expressing cells [2]. It also binds a distinct tubulin site (the βT5-loop bridging maytansine and vinca sites) that is not shared by other major microtubule-targeting agents, establishing a unique mechanism of microtubule destabilization [3].

Chlorohydrin analog (C55) formulation liability
Cryptophycin 55 cannot be formulated as a stable solution, preventing direct substitution for reproducible in vivo studies.
MDR sensitivity differs from taxanes
Paclitaxel and vinblastine show substantial potency loss in Pgp-overexpressing cells; C52 retains activity in MDR models.
Unique binding site not shared by other MTAs
The βT5-loop site bridging maytansine and vinca sites is absent in taxanes, vinca alkaloids, and maytansinoids.

Cryptophycin 52: Comparative Evidence


Picomolar Potency vs Paclitaxel and Vinblastine

Cryptophycin 52 demonstrates antiproliferative IC50 values in the low picomolar range (11-40 pM), consistently and significantly below those of the clinical antimitotics paclitaxel and vinblastine across both solid and hematologic tumor cell lines [1]. A 2017 review noted that the compound exhibits 100- to 1000-fold greater potency compared with paclitaxel and vinblastine [2].

Picomolar potency
Head-to-head
11–40 pM vs. paclitaxel/vinblastine
C52
Pac/Vin
Supports cell-model potency endpoint review
100- to 1000-fold lower IC50 values; data from solid and hematologic lines
Cytotoxicity Antiproliferative Microtubule inhibition Cancer cell lines

Minimal MDR Activity Loss vs Paclitaxel

In paired cell line models comparing drug-sensitive parental lines with multidrug-resistant derivatives overexpressing Pgp and/or MRP, Cryptophycin 52 showed minimal reduction in potency, whereas paclitaxel, vinblastine, and vincristine exhibited substantial potency losses in resistant cells [1].

MDR transporter response
Head-to-head
Minimal activity loss in Pgp/MRP lines
C52
Pac
Supports MDR transporter assay context
Paired parental vs. resistant cell line models
Multidrug resistance P-glycoprotein MDR reversal Cancer pharmacology

Survival Advantage Over Taxanes in Ovarian Xenograft

In animals bearing intraperitoneal OVCAR-3 ovarian carcinoma xenografts, Cryptophycin 52 (C52) monotherapy extended mean survival to 123 days, compared with 80 days for docetaxel, 85 days for paclitaxel, and 72 days for untreated controls [1].

Ovarian xenograft survival
Head-to-head
123 days (C52) vs. 80 days (docetaxel)
C52
Doc
Reported survival endpoint context
OVCAR-3 intraperitoneal xenograft model
In vivo efficacy Ovarian cancer Survival studies Xenograft

Stability Advantage Over Cryptophycin 55

Although Cryptophycin 55 (the chlorohydrin analog) is 'markedly more active' than Cryptophycin 52 in both in vitro and in vivo systems, it cannot be formulated as a stable solution—a critical liability that prevented its clinical advancement [1]. Cryptophycin 52, by contrast, possesses sufficient chemical stability as an epoxide for formulation and entered Phase II clinical trials [2].

Formulation stability
Class-level
Stable solution vs. C55 (unstable)
Stable Unstable
Formulation stability comparison context
C55 chlorohydrin not formulable; C52 enabled Phase II
Formulation stability Cryptophycin analog comparison Drug development

Unique βT5-Loop Tubulin Binding Site

Structural studies at 3.3 Å resolution (cryo-EM) and subsequent 2.2 Å X-ray crystallography reveal that Cryptophycin 52 binds to a novel 'βT5-loop site' on β-tubulin that bridges the maytansine and vinca binding sites [1]. Cryptophycins represent the first natural ligands identified to bind this site, establishing a unique molecular target engagement profile not shared by taxanes, vinca alkaloids, or maytansinoids [2].

Binding site identification
Class-level
Unique βT5-loop tubulin site
3.3 Å cryo-EM / 2.2 Å X-ray
Supports tubulin binding-site review
Bridges maytansine and vinca sites; not shared by other MTAs
Tubulin binding Structural biology Mechanism of action Drug design

Synergistic Combination Effects with Chemotherapy

In human tumor xenograft models, Cryptophycin 52 (C52) produced greater-than-additive tumor responses when administered sequentially with gemcitabine (in 1 of 4 lung cancer models), with paclitaxel (in 1 of 4 lung cancer models), and with 5-fluorouracil or irinotecan in the HCT116 colon carcinoma model [1]. Additionally, C52 produced additive tumor responses when combined with fractionated radiation therapy in the H460 NSCLC model [2].

Combination study response
Head-to-head
Greater-than-additive with gemcitabine, paclitaxel, 5-FU
Reported combination-study endpoint context
NSCLC and colon carcinoma xenograft models
Combination therapy Chemotherapy synergy Radiation sensitization Xenograft

Cryptophycin 52: Key Applications


MDR and P-gp Transporter Assays

Cryptophycin 52 serves as an essential positive control in MDR research due to its demonstrated minimal sensitivity to Pgp- and MRP-mediated efflux. In paired parental and MDR cell line assays, C52 retains potency while paclitaxel and vinca alkaloids show substantial activity loss, providing a benchmark for evaluating novel compounds' susceptibility to drug efflux transporters [1].

Microtubule Dynamics & Tubulin Binding

With a structurally validated, unique binding site at the βT5-loop that bridges maytansine and vinca sites, Cryptophycin 52 is an indispensable tool for tubulin biochemistry investigations, competitive binding displacement studies, and structure-based drug design of novel microtubule-targeting agents [1].

Combination Therapy & Chemoradiotherapy Studies

Cryptophycin 52 has demonstrated additive to greater-than-additive tumor responses when combined with gemcitabine, paclitaxel, 5-fluorouracil, irinotecan, and fractionated radiation therapy in NSCLC and colon carcinoma xenografts. This makes it a valuable reference compound for preclinical studies evaluating novel combination regimens or sequencing strategies with standard-of-care agents [1].

ADC Payload Development & Linker Optimization

The high picomolar potency, MDR insensitivity, and well-characterized tubulin binding mechanism of Cryptophycin 52 support its use as a comparator payload in ADC development. The 2021 structural elucidation of the binding site provides specific guidance for optimal linker attachment positions, enabling rational design of targeted delivery systems [1].

Application
Selection Property
Validation Focus
MDR transporter assay studies
P-glycoprotein sensitivity profile
Paired cell line activity retention verification
Microtubule binding site mapping
βT5-loop binding specificity
Competitive displacement with maytansine/vinca ligands
Combination study reference compound
Additive/greater-than-additive response profile
In vivo combination sequencing protocol review
ADC payload comparator research
Linker attachment compatibility context
Structural guidance for conjugation site evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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